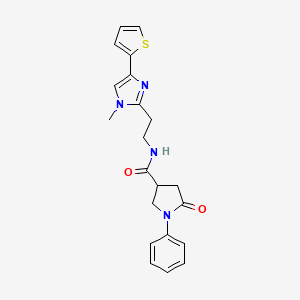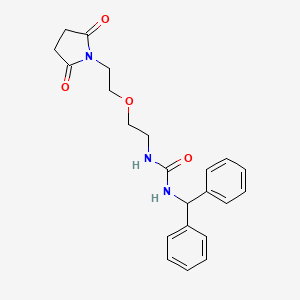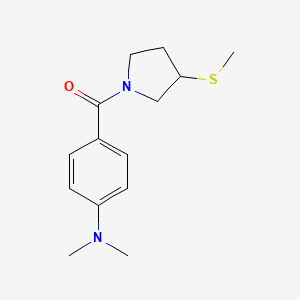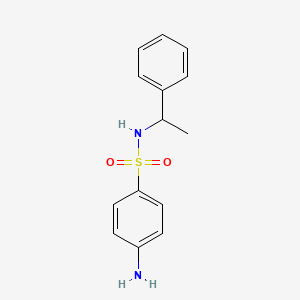![molecular formula C25H22N4OS B2601121 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-isopropylphenyl)acetamide CAS No. 688792-80-5](/img/structure/B2601121.png)
2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-isopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-isopropylphenyl)acetamide” is a complex organic molecule. It contains a benzimidazoquinazoline core, which is a polycyclic aromatic system with nitrogen atoms. This core is substituted with a thioether and an acetamide group .
Molecular Structure Analysis
The benzimidazoquinazoline core of the molecule is a fused ring system that likely contributes to the compound’s stability and may influence its reactivity . The presence of nitrogen atoms in the ring system can also result in interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic system and the functional groups present . The thioether could potentially undergo oxidation reactions, and the acetamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The aromatic system likely contributes to its stability, and the polar functional groups could influence its solubility .科学的研究の応用
Antitumor Activity
The synthesis and evaluation of novel quinazolinone derivatives, including those related to 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-isopropylphenyl)acetamide, have demonstrated significant antitumor activities. For instance, Ibrahim A. Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones and found them to exhibit broad-spectrum antitumor activity with potencies 1.5–3.0-fold more than the positive control 5-FU against various cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016). These findings underscore the potential of quinazolinone derivatives in cancer therapy, highlighting the importance of structural modifications to enhance antitumor efficacy.
Antimicrobial Activity
Quinazoline derivatives have also been explored for their antimicrobial properties. Asmaa M. Fahim and Eman H. I. Ismael (2019) studied the reactivity of certain acetamide derivatives towards nitrogen-based nucleophiles, resulting in compounds that displayed good antimicrobial activity (Asmaa M. Fahim, Eman H. I. Ismael, 2019). This research suggests the potential of these derivatives in developing new antimicrobial agents.
Molecular Docking Studies and Anticancer Effects
Further studies have integrated molecular docking approaches to investigate the anticancer effects of benzimidazole-quinazolinone derivatives. E. Laxminarayana et al. (2021) conducted synthesis, molecular docking studies, and evaluated the anticancer effects of specific quinazolinone compounds, revealing their potential as chemotherapeutic agents (E. Laxminarayana et al., 2021).
Corrosion Inhibition
Beyond pharmacological applications, benzimidazole derivatives have been studied for their corrosion inhibition potential. Z. Rouifi et al. (2020) synthesized and characterized new heterocyclic benzimidazole derivatives, demonstrating their efficacy as corrosion inhibitors for carbon steel in acidic solutions (Z. Rouifi et al., 2020). This application is crucial for extending the lifespan of metal structures and components in various industries.
将来の方向性
特性
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS/c1-16(2)17-11-13-18(14-12-17)26-23(30)15-31-25-28-20-8-4-3-7-19(20)24-27-21-9-5-6-10-22(21)29(24)25/h3-14,16H,15H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTUHBDIYJGVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2601040.png)






![2-Chloro-N-[(2,4-dimethylphenyl)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2601051.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2601054.png)
![N-(1-adamantyl)-4-(2-{[(1-adamantylamino)carbothioyl]amino}ethyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2601055.png)


![[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol](/img/structure/B2601059.png)
